molecular formula C8H9N3O B1290651 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine CAS No. 916792-12-6

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B1290651
CAS No.: 916792-12-6
M. Wt: 163.18 g/mol
InChI Key: DYMSNXTUZQZFSM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine emerged from systematic investigations into isoxazole-containing heterocyclic compounds during the late 20th and early 21st centuries. The compound was first documented in chemical databases in 2008, with its initial registration in PubChem occurring on February 29, 2008. This timeline coincides with intensified research efforts in heterocyclic chemistry, particularly focusing on fused ring systems that combine multiple pharmacophore elements.

The synthetic development of this compound builds upon foundational work in isoxazole chemistry established by earlier researchers. Historical precedents in isoxazole synthesis can be traced to various conventional methods including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, van Leusen synthesis, and Bredereck reaction. These established methodologies provided the theoretical and practical framework for developing more sophisticated fused ring systems like the isoxazolopyridine family.

The compound gained particular attention in pharmaceutical research contexts, as evidenced by its inclusion in patent literature, specifically referenced as "United States Patent 10888567, Compound 4". This patent designation suggests its recognition as a compound of potential therapeutic value, though the specific applications remain within the scope of ongoing research investigations.

Nomenclature and Classification

This compound exhibits complex nomenclature reflecting its sophisticated molecular architecture. The compound belongs to the broader classification of isoxazolopyridines, specifically the [5,4-b] positional isomer series. The systematic naming follows International Union of Pure and Applied Chemistry conventions, with the complete name indicating the precise positioning of functional groups and the fusion pattern of the heterocyclic rings.

The nomenclature variations documented in chemical databases reveal the complexity of naming conventions for fused heterocyclic systems. Alternative names include "4,6-dimethyl-oxazolo[5,4-b]pyridin-3-amine" and "3-amino-4,6-dimethylisoxazolo[5,4-b]pyridine". These variations reflect different approaches to describing the same molecular structure, with some emphasizing the oxazolo designation while others prioritize the pyridine framework.

The classification within chemical taxonomy places this compound in several important categories. It functions as a mancude organic heteromonocyclic parent compound and represents a member of the isoxazoles class. The compound also serves as a pyridine derivative, specifically modified with isoxazole ring fusion and additional methyl and amino substituents.

Table 1: Nomenclature Variations and Classifications

Naming Convention Chemical Name Source
IUPAC Name 4,6-dimethyl-oxazolo[5,4-b]pyridin-3-amine ChemSpider
Alternative IUPAC This compound PubChem
Descriptive Name 3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine Multiple Sources
Functional Name 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-ylamine PubChem

Chemical Registry Data and Identification

The comprehensive chemical registry profile for this compound encompasses multiple identification systems and databases. The primary Chemical Abstracts Service registry number is 916792-12-6, which serves as the definitive identifier across global chemical databases. This registry number ensures unambiguous identification of the compound in scientific literature and commercial applications.

The molecular formula C8H9N3O reflects the precise atomic composition, consisting of eight carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been consistently calculated as 163.18 grams per mole across multiple authoritative sources. These fundamental parameters provide essential data for stoichiometric calculations and analytical method development.

Properties

IUPAC Name

4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMSNXTUZQZFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NO2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639886
Record name 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-12-6
Record name 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis

The synthesis can be broken down into specific steps:

Step Reaction Type Reagents Conditions Yield
1 Condensation Acetylacetone + Hydroxylamine Piperidine catalyst; reflux High
2 Cyclization Isonitroso compounds Potassium carbonate in MeCN; room temperature Moderate
3 Amination Ammonia or amine derivatives Solvent: ethanol; elevated temperature High

Optimization Techniques

  • Temperature Control : Reaction temperatures are carefully maintained to prevent side reactions and ensure high product purity.
  • Solvent Selection : Polar solvents like acetonitrile (MeCN) or ethanol are preferred for cyclization and amination steps to enhance solubility and reactivity.
  • Purification : Recrystallization from dichloromethane or petroleum ether is often employed to isolate the final product in pure form.

Mechanistic Insights

The synthesis relies heavily on nucleophilic aromatic substitution (SNAr) mechanisms facilitated by electron-withdrawing groups on the pyridine ring. Key steps include:

  • Nitrosation :

    • In situ nitrosation of intermediates forms reactive nitroso compounds necessary for cyclization.
  • Cyclization :

    • Intramolecular nucleophilic attack leads to the formation of the isoxazole ring, which stabilizes the structure through aromaticity.
  • Amination :

    • Amino groups are introduced via nucleophilic substitution at position 3 under basic conditions.

Challenges and Solutions

Challenges

  • Low yields during cyclization due to competing side reactions.
  • Difficulty in isolating intermediates.

Solutions

  • Use of mild bases (e.g., K₂CO₃) to minimize degradation.
  • Optimization of reaction time and solvent systems to improve yields.

Summary Table of Key Findings

Reaction Step Key Reagent(s) Solvent/Condition Observations
Condensation Acetylacetone + Hydroxylamine Piperidine catalyst; reflux Formation of yellow salt intermediate
Cyclization Isonitroso compounds MeCN + K₂CO₃ Isoxazole ring formation
Amination Ammonia Ethanol; elevated temperature Final product isolation

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    N-alkylation:

    N-sulfonylation:

Common Reagents and Conditions:

    N-alkylation: Typically performed using alkyl halides (e.g., butyl iodide) and a base such as triethylamine in solvents like chloroform and dimethylformamide.

    N-sulfonylation: Typically performed using sulfonyl chlorides and a base in an appropriate solvent.

Major Products:

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

  • Antibacterial Activity : Studies have shown that derivatives of 4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine possess notable antibacterial properties. For instance, N-substituted derivatives were evaluated against 68 strains of bacteria, demonstrating significant antibacterial effects, particularly against resistant strains .
  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit important enzymes such as tryptophan dioxygenases. This inhibition is relevant in the context of cancer therapy, where modulation of tryptophan metabolism can influence tumor growth and immune response .
  • Anti-inflammatory Effects : Research indicates that isoxazole derivatives can act as inhibitors of tumor necrosis factor-alpha (TNF-α) and p38 MAP kinases, which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Synthetic Applications

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity:

Synthesis Method Yield Conditions
Alkylation41%DMF with potassium carbonate at room temperature
N-sulfonylationVariesBasic conditions leading to regioselective products
Mannich ReactionHighFluorogenic tandem reactions producing fluorescent dyes

These methods not only facilitate the production of the compound but also allow for the exploration of its structural modifications to enhance biological activity.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various N-substituted derivatives of this compound against multiple bacterial strains. Results indicated that certain derivatives exhibited potent activity against both aerobic and anaerobic bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced antibacterial potency, highlighting the importance of molecular modifications in drug design .

Case Study 2: Enzyme Inhibition

Another research focused on the development of dimethylisoxazole-attached imidazo[1,2-a]pyridine scaffolds for CBP bromodomain inhibition. The study demonstrated that introducing the dimethylisoxazole moiety improved binding affinity to the target enzyme compared to other scaffolds. This suggests that this compound could serve as a structural template for designing selective inhibitors in cancer therapy .

Mechanism of Action

The mechanism of action of 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is primarily related to its interaction with biological targets. For instance, its antibacterial activity is attributed to its ability to inhibit essential bacterial enzymes, thereby disrupting bacterial cell processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with bacterial DNA and proteins .

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridin-3-amine Derivatives

Example Compounds :

  • 4,6-Diaryl-pyrazolo[3,4-b]pyridin-3-amines (e.g., MNK inhibitors)
  • 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 350500-99-1)

Key Differences :

  • Core Structure : Pyrazole (two adjacent nitrogen atoms) vs. isoxazole (oxygen and nitrogen in a five-membered ring).
  • Substituents : Diaryl groups in MNK inhibitors enhance π-π stacking with kinase targets, whereas the chloro derivative increases electronegativity and steric bulk .
  • Biological Activity :
    • MNK inhibitors show potency in the low micromolar range (IC₅₀: 0.1–5 µM) due to optimized aryl substituents .
    • The chloro derivative’s activity is unreported but predicted to differ due to altered electronic properties .

Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives

Example Compound : 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (CAS: 108361-80-4)

Key Differences :

  • Functional Group : Ketone (C=O) replaces the amine group, altering hydrogen-bonding capacity and acidity (pKa = 6.9) .
  • Reactivity : Undergoes regioselective N1-alkylation and sulfonylation under basic conditions, yielding derivatives with antibacterial activity (MIC: 8–64 µg/mL against Staphylococcus aureus) .
  • Electronic Structure: DFT studies (B3LYP/6-31G*) show tautomerism between enol and keto forms, influencing solubility and membrane permeability .

Isothiazolo[5,4-b]pyridin-3-amine Derivatives

Example Compound : 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine (CAS: 56891-66-8)

Key Differences :

  • Heteroatom : Sulfur replaces oxygen in the five-membered ring, increasing lipophilicity (logP: ~2.5 vs. ~1.8 for isoxazole analogs) .

Spiro and Fused Heterocyclic Systems

Example Compounds :

  • Spiro{isoxazolo[1,3]-dioxanopyridine}-4,6-diones
  • Pyrimidinespiroisoxazolo[5,4-b]pyridines

Key Differences :

  • Structural Complexity : Spiro systems introduce conformational rigidity, improving target selectivity but reducing synthetic yields (typically 70–89%) .
  • Applications : Used in multicomponent reactions for rapid access to diverse libraries, contrasting with the stepwise synthesis of 4,6-dimethylisoxazolo analogs .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Synthetic Yield logP
4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine Isoxazole + Pyridine 4,6-Me; 3-NH₂ FLT3 inhibition (AML) 70–85% ~1.8
4,6-Diaryl-pyrazolo[3,4-b]pyridin-3-amines Pyrazole + Pyridine 4,6-Ar; 3-NH₂ MNK inhibition (IC₅₀: 0.1–5 µM) 60–75% ~2.3
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Isoxazole + Pyridine 4,6-Me; 3-C=O Antibacterial (MIC: 8–64 µg/mL) 80–90% ~1.5
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine Isothiazole + Pyridine 4,6-Me; 3-NH₂ Underexplored 50–65% ~2.5

Biological Activity

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential as an antibacterial agent and its unique structural properties, which contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Synthesis

The compound features a fused isoxazole and pyridine ring system. Its synthesis typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine, yielding a product that can be further purified through neutralization processes.

The biological activity of this compound is primarily attributed to its ability to inhibit essential bacterial enzymes. This disruption affects bacterial cell processes, leading to its antibacterial properties. Although the exact molecular targets are still under investigation, preliminary studies suggest interactions with bacterial DNA and proteins.

Antibacterial Properties

Numerous studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 25 µg/mL
Pseudomonas aeruginosa< 100 µg/mL

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

  • Study on Antibacterial Activity : A recent study assessed the compound's activity against 68 strains of aerobic and anaerobic bacteria. The findings revealed significant inhibition against both reference strains and clinical isolates, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Fluorescent Dye Development : The compound has also been utilized as a substrate in reactions aimed at developing fluorescent dyes for biological imaging. This application underscores its versatility beyond antibacterial activity, indicating potential in diagnostic imaging technologies.

Comparative Analysis

When compared to similar compounds such as 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and pyrazolo[3,4-b]pyridines, this compound stands out due to its specific substitution pattern and enhanced biological activity. The presence of an amine group contributes to its distinct chemical reactivity and biological properties.

Q & A

Q. What are the recommended synthetic routes for 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves cyclization of substituted pyridine precursors with isoxazole-forming reagents. For example, reacting 3-methylisoxazol-5-amine with halogenated ketones in ethanol and triethylamine (EtOH/Et3_3N) under reflux can yield isoxazolo-pyridine derivatives . Optimization should focus on:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalysts : Use of mild bases (e.g., Et3_3N) to avoid side reactions.
  • Temperature : Controlled heating (70–90°C) to balance reaction rate and product stability.
    Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .

Q. How can researchers design experiments to characterize the electronic and steric effects of substituents in this compound?

  • Methodological Answer : Employ factorial design to systematically vary substituent positions (e.g., methyl groups on the pyridine or isoxazole rings) and assess their impact:
  • Variables : Reaction time, temperature, and substituent electronic parameters (Hammett constants).
  • Analytical Tools : UV-Vis spectroscopy for electronic effects, X-ray crystallography for steric analysis .
    For example, comparing the reactivity of 4,6-dimethyl derivatives with non-methylated analogs under identical conditions can isolate steric contributions .

Q. What statistical methods are suitable for optimizing the synthesis yield of this compound?

  • Methodological Answer : Use Response Surface Methodology (RSM) or Taguchi orthogonal arrays to minimize experimental runs while maximizing yield. Key steps:
  • Factor Screening : Identify critical parameters (e.g., solvent ratio, catalyst loading).
  • Central Composite Design : Model interactions between factors (e.g., temperature vs. time).
  • Validation : Confirm predicted optimal conditions with triplicate runs .

Advanced Research Questions

Q. How can computational quantum chemistry guide the design of derivatives with enhanced stability or reactivity?

  • Methodological Answer : Apply density functional theory (DFT) to:
  • Calculate HOMO-LUMO gaps to predict redox behavior.
  • Simulate reaction pathways (e.g., cyclization barriers) using transition-state search algorithms.
  • Analyze Mulliken charges to identify sites prone to nucleophilic/electrophilic attack.
    Tools like Gaussian or ORCA, combined with ICReDD’s reaction path search methods, can prioritize derivatives for synthesis .

Q. What mechanistic insights explain contradictory reactivity data in halogenation or alkylation reactions of this compound?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. To resolve this:
  • Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic mechanisms.
  • Use in situ IR/NMR to monitor intermediate formation (e.g., nitrenes in alkylation).
  • Compare substituent effects: Electron-donating groups (e.g., methyl) may stabilize intermediates, altering regioselectivity .

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurities. Mitigation strategies include:
  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa).
  • Purity Validation : Employ HPLC-MS to ensure >95% purity.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data across studies, adjusting for variables like solvent polarity .

Q. What advanced separation techniques are recommended for isolating enantiomers or tautomeric forms of this compound?

  • Methodological Answer : For enantiomers:
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA).
  • Crystallization-Induced Diastereomer Resolution using chiral auxiliaries.
    For tautomers (e.g., keto-enol):
  • Dynamic NMR to study equilibrium in solution.
  • Low-temperature X-ray diffraction to capture dominant tautomeric forms .

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